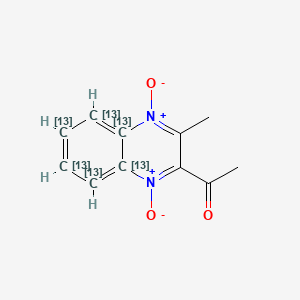

Mequindox-13C6

Description

Contextualization of Quinoxaline (B1680401) 1,4-Dioxides in Research

Quinoxaline 1,4-dioxides (QdNOs) are a class of heterocyclic N-oxides that have garnered significant attention in medicinal and organic chemistry due to their diverse biological activities. mdpi.comresearchgate.netnih.gov The presence of two N-oxide groups is a key determinant of their pharmaceutical properties, which include antibacterial, antitumor, and antiparasitic activities. mdpi.com Since the mid-20th century, synthetic quinoxaline 1,4-dioxides have been recognized for their pronounced antibacterial effects. mdpi.com

This broad spectrum of biological activity has made them a promising scaffold for the development of new therapeutic agents targeting a range of diseases, including bacterial infections and oncological conditions. researchgate.netnih.gov Mequindox (B78584), a notable member of this family, is recognized for its antimicrobial properties and is known to inhibit DNA synthesis. medchemexpress.com The versatility and synthetic accessibility of QdNOs continue to drive research into their potential practical applications. mdpi.com

The Role of Stable Isotope Standards in Scientific Inquiry

Isotope labeling is a technique that involves the substitution of specific atoms in a molecule with their isotopes, which have a different number of neutrons. wikipedia.org This process creates labeled compounds that can be used as tracers to follow the course of a chemical reaction or a metabolic pathway. wikipedia.org Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). wikipedia.orgcreative-proteomics.com

In analytical chemistry, stable isotope-labeled compounds are invaluable as internal standards. musechem.com An internal standard is a substance added in a constant amount to samples, calibration standards, and blanks. scioninstruments.com By using the ratio of the analyte's signal to the internal standard's signal, quantitative analysis can be corrected for variations in sample preparation and instrument response. scioninstruments.com Stable isotope-labeled internal standards are considered the gold standard, particularly in mass spectrometry, because they have nearly identical chemical and physical properties to the unlabeled analyte. chiron.no This co-elution and similar behavior during ionization help to accurately compensate for matrix effects and improve the precision and accuracy of measurements. chiron.noresearchgate.net

Significance of Mequindox-13C6 in Contemporary Research Methodologies

This compound serves as a stable isotope-labeled internal standard for the quantitative analysis of Mequindox. The introduction of six carbon-13 atoms into the Mequindox structure creates a molecule with a higher mass that can be distinguished from the native compound by a mass spectrometer.

The primary application of this compound is in isotope dilution mass spectrometry (IDMS). epa.govnih.gov This technique involves adding a known amount of the labeled standard (this compound) to a sample containing an unknown amount of the target analyte (Mequindox). epa.gov Because the labeled and unlabeled compounds exhibit nearly identical behavior during extraction, purification, and analysis, the ratio of the two can be used to calculate the precise concentration of Mequindox in the original sample. nist.gov This method is crucial for accurately determining residue levels of Mequindox in various matrices, such as in food products or environmental samples, where high accuracy and sensitivity are required. libios.frresearchgate.net The use of a ¹³C-labeled internal standard like this compound is superior to deuterium-labeled standards as it corrects not only for sample preparation losses but also for ion suppression in the mass spectrometer, leading to more reliable and reproducible data. chiron.no

Properties of Mequindox and this compound

| Property | Mequindox | This compound |

| Chemical Formula | C₁₁H₁₀N₂O₃ | C₅¹³C₆H₁₀N₂O₃ |

| Monoisotopic Mass | 218.0691 g/mol | 224.0893 g/mol |

| Primary Use in Research | Analyte | Internal Standard |

Key Research Applications of Stable Isotope Labeling

| Application Area | Description |

| Quantitative Analysis | Enables precise measurement of analyte concentrations by correcting for sample loss and matrix effects. musechem.comlibios.fr |

| Metabolite Identification | Helps in the identification and quantification of metabolites in complex biological samples. musechem.com |

| Pharmacokinetic Studies | Facilitates the accurate determination of drug and metabolite concentrations in biological fluids. musechem.com |

| Food and Environmental Analysis | Used for the accurate quantification of residues and contaminants. libios.frsymeres.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

224.16 g/mol |

IUPAC Name |

1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)ethanone |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1 |

InChI Key |

CUJMCPPBTUATEJ-MSQIWANRSA-N |

Isomeric SMILES |

CC1=[N+]([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[N+](=C1C(=O)C)[O-])[O-] |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C)[O-])[O-] |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation of Mequindox 13c6

Methodologies for Carbon-13 Labeling of Quinoxaline (B1680401) Derivatives

The introduction of carbon-13 atoms into quinoxaline derivatives can be achieved through various synthetic methodologies. A common approach involves the use of ¹³C-labeled precursors in the construction of the quinoxaline ring system. Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. orientjchem.org By utilizing a ¹³C-labeled version of either of these starting materials, the stable isotope can be incorporated into the core structure.

For instance, the synthesis can be designed to use a ¹³C-labeled o-phenylenediamine or a ¹³C-labeled glyoxal (B1671930) derivative. rsc.org The choice of labeled precursor dictates the position of the ¹³C atoms in the final Mequindox-13C6 molecule. Multicomponent reactions (MCRs) also present a promising and efficient approach for constructing isotopically labeled molecules like quinoxalines, offering advantages in terms of speed and diversity. researchgate.net

Enzymatic-chemical methods have also been reported for the preparation of ¹³C-labeled quinoxalinol derivatives. nih.gov This method involves the conversion of a ¹³C-labeled L-amino acid to a corresponding 2-oxo acid, which then reacts with o-phenylenediamine to form the quinoxaline structure. nih.gov While this demonstrates the feasibility of enzymatic routes, the synthesis of Mequindox (B78584), which is not a simple quinoxalinol, would require a more tailored synthetic pathway.

Precursor Selection and Chemical Reaction Pathways for ¹³C₆-Integration

The synthesis of this compound, which contains six carbon-13 atoms, necessitates the use of a precursor that is fully labeled in its benzene (B151609) ring. A logical precursor for this would be a ¹³C₆-labeled o-phenylenediamine. This labeled intermediate can then be reacted with a suitable unlabeled dicarbonyl compound to form the quinoxaline core of Mequindox.

The general synthetic route for quinoxaline derivatives often involves the reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine (B178648) hydrate, followed by further reactions to build the desired side chains. mdpi.com To create this compound, a synthetic pathway starting from a ¹³C₆-labeled benzene derivative would be required to first construct the labeled 2,3-dichloroquinoxaline intermediate.

A plausible reaction pathway would be:

Start with commercially available ¹³C₆-benzene.

Nitration of ¹³C₆-benzene to form ¹³C₆-nitrobenzene, followed by reduction to ¹³C₆-aniline.

Further functionalization to create a ¹³C₆-labeled o-phenylenediamine.

Condensation of the ¹³C₆-o-phenylenediamine with a suitable diketone (e.g., diacetyl) to form the ¹³C₆-labeled quinoxaline ring.

Subsequent chemical modifications to introduce the acetyl and methyl groups at the correct positions to yield this compound.

Mequindox itself is 3-methyl-2-acetyl-quinoxaline-1,4-dioxide. frontiersin.org Therefore, the synthesis would also need to include an oxidation step to form the N-oxide groups.

Optimization of Synthetic Yields and Isotopic Enrichment for this compound

Several factors need to be considered for optimization:

Reaction Conditions: The condensation reaction to form the quinoxaline ring is often acid-catalyzed. orientjchem.org Screening different acid catalysts and reaction temperatures can improve yields. For instance, some syntheses of quinoxaline derivatives report the use of catalysts like CrCl₂. orientjchem.org

Purification: Purification steps must be carefully designed to minimize loss of the valuable labeled product. Techniques like column chromatography and recrystallization are common but must be optimized for efficiency.

Isotopic Scrambling: Reaction conditions should be chosen to avoid isotopic scrambling, where the ¹³C label might migrate to unintended positions or be lost.

Starting Material Purity: The isotopic and chemical purity of the ¹³C₆-labeled precursor is paramount for achieving high isotopic enrichment in the final product.

The table below outlines potential areas for optimization in a hypothetical synthesis of this compound.

| Parameter | Factors to Optimize | Goal |

| Condensation Reaction | Catalyst type and loading, solvent, temperature, reaction time | Maximize yield of the ¹³C₆-quinoxaline core |

| Oxidation Step | Oxidizing agent (e.g., m-CPBA, H₂O₂), reaction conditions | Efficiently form the 1,4-dioxide without side reactions |

| Purification | Chromatographic conditions, recrystallization solvent | High recovery of pure this compound |

| Isotopic Enrichment | Purity of ¹³C₆-precursor, reaction pathways that preserve labeling | Achieve >98% isotopic enrichment |

Characterization of Isotopic Purity and Labeling Position in this compound Standards

The final this compound product must be rigorously characterized to confirm its chemical identity, purity, and isotopic labeling.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. almacgroup.comnih.gov It can distinguish between the unlabeled Mequindox and the this compound isotopologue based on their mass-to-charge ratio (m/z). The mass spectrum will show a distribution of isotopologues, and the relative abundance of the M+6 peak (corresponding to the fully ¹³C₆-labeled molecule) versus the M+0 peak (unlabeled) and other minor peaks allows for the calculation of isotopic enrichment. almacgroup.com The natural abundance of ¹³C (about 1.1%) must be corrected for in these calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the position of the ¹³C labels. wikipedia.org

¹³C-NMR: A ¹³C-NMR spectrum will directly show the signals of the labeled carbon atoms. For a ¹³C₆-labeled benzene ring within the quinoxaline structure, the signals corresponding to these six carbons will be significantly enhanced. frontiersin.orgresearchgate.net

¹H-NMR: While ¹H-NMR primarily observes protons, the coupling between ¹³C and adjacent protons (¹³C-¹H coupling) can provide definitive proof of the label's location.

2D NMR Techniques: Advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate specific protons with their directly attached or nearby carbon atoms, providing unambiguous confirmation of the ¹³C₆-labeling on the benzene ring portion of the quinoxaline.

The combination of MS and NMR techniques provides a comprehensive characterization of the this compound standard, ensuring its suitability for quantitative analytical applications.

| Analytical Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity, relative abundance of isotopologues, confirmation of molecular weight. almacgroup.comnih.gov |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Direct detection and confirmation of ¹³C-labeled positions. wikipedia.orgresearchgate.net |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Structural confirmation and indirect evidence of labeling through ¹³C-¹H coupling. tandfonline.comtandfonline.com |

| 2D NMR (e.g., HSQC, HMBC) | Unambiguous assignment of labeled positions by correlating protons and carbons. |

Advanced Analytical Methodologies Utilizing Mequindox 13c6 As an Internal Standard

Application of Mequindox-13C6 in Quantitative Mass Spectrometry

Quantitative mass spectrometry has become the definitive technique for the trace-level analysis of veterinary drug residues. The use of this compound is integral to the most robust of these methods, primarily through the principle of isotope dilution mass spectrometry.

Isotope Dilution Mass Spectrometry (IDMS) is a paramount analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. chromatographyonline.comresearchgate.net The methodology involves the addition of a known quantity of an isotopically enriched version of the analyte, in this case, this compound, to the sample at the earliest stage of preparation. chromatographyonline.com This SIL-IS is chemically identical to the native Mequindox (B78584) analyte but has a greater mass due to the incorporation of six Carbon-13 isotopes. nih.gov

Because the SIL-IS and the native analyte exhibit virtually identical chemical and physical properties, they behave similarly during every step of the analytical procedure, including extraction, derivatization, and chromatographic separation. researchgate.net Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard.

In the mass spectrometer, the instrument differentiates between the native Mequindox and the this compound based on their mass-to-charge (m/z) ratio. Quantification is then performed by measuring the ratio of the signal response of the native analyte to that of the known amount of the SIL-IS. rsc.org This ratio is used to calculate the exact concentration of the native Mequindox in the original sample, effectively nullifying inaccuracies caused by sample loss or instrumental variability.

Complex sample matrices, such as animal tissues, feed, and environmental samples, contain numerous endogenous compounds that can interfere with the analysis. nih.gov During electrospray ionization (ESI) in liquid chromatography-mass spectrometry (LC-MS), these co-eluting matrix components can compete with the analyte for ionization, leading to a phenomenon known as the matrix effect. nih.govresearcher.life This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate quantification if not properly addressed. mdpi.com

The use of this compound is the most effective strategy to counteract these matrix effects. researcher.lifewaters.com Since this compound co-elutes exactly with the native Mequindox, it is exposed to the very same matrix interferences at the same time. nih.govwaters.com Consequently, any suppression or enhancement of the ionization signal affects both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, the unpredictable influence of the matrix is effectively canceled out. nih.gov Studies comparing different types of internal standards have shown that 13C-labeled standards are superior to deuterium-labeled standards, which can sometimes exhibit slight chromatographic separation from the native analyte, thereby diminishing their ability to perfectly compensate for matrix effects at the point of elution. waters.com

Isotope Dilution Mass Spectrometry Principles for Mequindox Analysis

Chromatographic and Mass Spectrometric Method Development and Optimization for Mequindox and its Metabolites

The effective separation and detection of Mequindox and its various metabolites require the development of highly optimized analytical methods. Mequindox can undergo several biotransformation pathways, including N→O group reduction and carboxylation, leading to metabolites such as 1-desoxymequindox (1-DMEQ) and 1,4-bisdesoxymequindox (BDMEQ).

UPLC-MS/MS is the predominant technique for the analysis of Mequindox and its metabolites due to its high separation efficiency, speed, and sensitivity. rsc.org Method development focuses on optimizing chromatographic separation and mass spectrometric detection.

A typical UPLC method employs a reversed-phase column, such as an Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm), to separate the target compounds. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solution and an organic solvent, both typically containing a small percentage of an acid like formic acid (e.g., 0.1% to 0.5%) to improve chromatographic peak shape and promote protonation for positive ion ESI. nih.gov A common gradient elution program might start with a low percentage of the organic phase (e.g., 5% acetonitrile), ramp up to a high percentage (e.g., 95%), and then return to initial conditions for column re-equilibration. nih.gov Such methods can achieve separation of Mequindox and its key metabolites in under 8 minutes.

While LC-MS/MS is more common for compounds like Mequindox, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in quantitative analysis, often requiring derivatization for polar or non-volatile analytes. The use of a stable isotope-labeled internal standard is equally critical in GC-MS to ensure accuracy. researchgate.net

In a hypothetical GC-MS method for Mequindox, this compound would be added to the sample prior to extraction and any necessary derivatization steps. The internal standard would account for variability in derivatization efficiency and losses during sample injection into the hot GC inlet. As in LC-MS, the mass spectrometer would differentiate the analyte from its labeled standard based on mass, allowing for accurate quantification via isotope dilution. The specificity of GC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), provides excellent selectivity against complex matrix background interferences.

For the highest sensitivity and selectivity in tandem mass spectrometry, instrument parameters must be carefully optimized for each specific analyte. This involves tuning the ionization source conditions (e.g., capillary voltage, desolvation gas temperature, and flow rate) to maximize the formation of the precursor ion, which is the protonated molecule [M+H]+ in the case of Mequindox analysis in positive ESI mode. chromatographyonline.com

Following optimization of the precursor ion, the collision energy (CE) and cone voltage (CV) are optimized to produce the most intense and stable product ions. This is done by infusing a standard solution of the analyte and systematically varying these parameters. The process results in the selection of specific precursor-to-product ion transitions, which are then monitored in MRM mode. In an MRM experiment, the first quadrupole selects the precursor ion (e.g., m/z 219 for Mequindox), which is then fragmented in the collision cell, and the third quadrupole selects a specific product ion (e.g., m/z 185) for detection. Monitoring at least two transitions per compound provides additional confirmation of identity.

For this compound, the precursor ion will have a mass-to-charge ratio 6 Da higher than native Mequindox (m/z 225). The product ions will also be shifted by +6 Da if the 13C atoms are retained in the fragmented portion of the molecule. The optimized CE and CV values for the labeled standard are typically very similar to those of the native analyte.

The table below presents typical optimized MRM parameters for Mequindox and its metabolites, along with the expected transitions for this compound.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Mequindox | 219.1 | 185.1 | 30 | 15 |

| 219.1 | 157.1 | 30 | 25 | |

| This compound (Expected) | 225.1 | 191.1 | ~30 | ~15 |

| 225.1 | 163.1 | ~30 | ~25 | |

| 1-desoxymequindox (1-DMEQ) | 203.1 | 185.1 | 30 | 15 |

| 203.1 | 171.1 | 30 | 20 | |

| 1,4-bisdesoxymequindox (BDMEQ) | 187.1 | 172.1 | 30 | 15 |

| 187.1 | 144.1 | 30 | 20 |

This table is based on data from published research findings. The transitions for this compound are extrapolated based on the fragmentation pattern of Mequindox. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Method Validation Protocols for this compound-Assisted Quantification

The use of this compound as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates rigorous validation to ensure the reliability and accuracy of the results. measurlabs.comchiron.no Stable isotope-labeled internal standards like this compound are considered the gold standard for LC-MS/MS analysis because they exhibit nearly identical chemical and physical properties to the analyte, Mequindox. chiron.nochiron.no This includes co-elution during chromatography, which allows the internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, particularly ion suppression. chiron.no The validation process for methods utilizing this compound involves a comprehensive evaluation of several key performance characteristics as outlined by international guidelines. europa.eu

Evaluation of Analytical Linearity and Calibration Models

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu Establishing a linear relationship is a critical step in method validation. scispace.com This is typically achieved by preparing a series of calibration standards at a minimum of five different concentration levels and analyzing them. europa.eu The relationship between the instrument response (e.g., the peak area ratio of the analyte to the internal standard, this compound) and the concentration of the analyte is then plotted to generate a calibration curve. uknml.com

Visual inspection of the calibration plot is the first step, but it is not sufficient to confirm linearity. rsc.org A more robust assessment involves examining the plot of residuals (the difference between the observed and predicted values) against concentration. nih.gov For a linear model to be appropriate, the residuals should be randomly distributed around zero. The correlation coefficient (r) and the coefficient of determination (r²) are often calculated, but a value close to 1 does not on its own prove linearity. scispace.comrsc.org Therefore, the analysis of percent relative errors (%RE) of the back-calculated concentrations is also recommended to evaluate the fit of the calibration model. nih.gov In methods for determining Mequindox and its metabolites, linearity is typically demonstrated over a specific concentration range relevant to the expected residue levels in the samples being tested. nih.gov

Table 1: Example Calibration Model Data for Mequindox Analysis

| Parameter | Typical Value/Criterion | Reference |

|---|---|---|

| Calibration Range | Dependent on matrix and regulatory limits (e.g., 2-100 µg/kg) | nih.gov |

| Number of Points | Minimum of 5 recommended | europa.eu |

| Regression Model | Weighted (e.g., 1/x²) linear regression | nih.gov |

Assessment of Selectivity and Specificity in Diverse Matrices

Selectivity refers to the extent to which a method can determine a particular analyte in a complex mixture without interference from other components. lew.roiupac.org Specificity is often considered the ultimate state of selectivity, implying no interference whatsoever. iupac.orgnih.gov In the context of Mequindox quantification, the analytical method must be able to distinguish and quantify Mequindox from its metabolites and other endogenous or exogenous compounds present in the sample matrix. europa.eu

The use of Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high selectivity. measurlabs.comwaters.com The separation power of UPLC combined with the specificity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the unequivocal identification and quantification of the target analyte. measurlabs.comresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for both Mequindox and the this compound internal standard. mdpi.com For confirmation, at least two such transitions are typically monitored for each compound. nih.gov

To validate selectivity, blank samples from at least six independent sources of the matrix (e.g., chicken muscle, porcine liver, sea cucumber tissue) are analyzed to ensure that no interfering peaks are present at the retention time of Mequindox or its internal standard. lew.ronih.gov This is crucial for preventing false-positive results. nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, with a certain level of confidence. cawood.co.ukeflm.eu The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. cawood.co.ukeflm.eu These parameters define the sensitivity of the analytical method.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with a common criterion being an S/N of 3 for LOD and 10 for LOQ. nanalysis.com Alternatively, they can be calculated from the standard deviation of the response of blank samples. cawood.co.uk For methods analyzing Mequindox residues in food products, the LOQ must be below the maximum residue limits (MRLs) set by regulatory bodies. nih.gov For instance, a UPLC-MS/MS method for Mequindox and its metabolites in animal tissues reported LODs below 1.0 µg/kg and LOQs below 4.0 µg/kg. nih.gov Another study on porcine tissues found decision limit values (CCα) ranging from 0.6 to 2.9 μg/kg and detection capability (CCβ) from 1.2 to 5.7 μg/kg. nih.gov

Table 2: Reported LOD and LOQ for Mequindox in Different Matrices

| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|

| Animal Tissues | UPLC-MS/MS | < 1.0 | < 4.0 | nih.gov |

| Porcine Muscle | LC-MS/MS | 0.6 - 2.9 (CCα) | 1.2 - 5.7 (CCβ) | nih.gov |

| Porcine Liver | LC-MS/MS | 0.6 - 2.9 (CCα) | 1.2 - 5.7 (CCβ) | nih.gov |

Analysis of Precision and Accuracy (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true or accepted reference value, often expressed as percent recovery. nih.gov

Both precision and accuracy are evaluated at two levels:

Intra-day (or repeatability): Assesses the variability of results within the same day, using the same analyst and equipment. researchgate.netnih.gov

Inter-day (or intermediate precision): Evaluates the variability of results across different days, and may also include different analysts or equipment. researchgate.netnih.gov

For validation, quality control (QC) samples at low, medium, and high concentration levels are analyzed in replicate (e.g., n=6) over several days. nih.govfigshare.com For Mequindox analysis in animal tissues, methods have demonstrated excellent precision and accuracy, with intra-day and inter-day variations typically below 15-20%. nih.govnih.gov

Table 3: Example of Precision and Accuracy Data for Mequindox Quantification

| QC Level | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|

| Low (e.g., 2 µg/kg) | < 14.7 | < 19.2 | 75.3 - 107.2 | nih.govnih.gov |

| Medium (e.g., 4 µg/kg) | < 14.7 | < 19.2 | 75.3 - 107.2 | nih.govnih.gov |

Investigation of Extraction Efficiency and Recovery Rates (e.g., QuEChERS, Solid-Phase Extraction)

The extraction step is critical for isolating the analyte from the complex sample matrix. specartridge.com The efficiency of this step is evaluated by determining the recovery rate, which is the percentage of the total amount of an analyte recovered from a sample. mdpi.com Validation studies often use blank matrix samples spiked with a known concentration of the analyte before extraction. eurl-pesticides.eu

Common extraction techniques for Mequindox and related compounds include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govnih.gov

Solid-Phase Extraction (SPE): This technique involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analyte or the interferences. nih.gov For Mequindox analysis, C18 or Oasis MAX cartridges have been used for purification. science.govnih.gov

QuEChERS: This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts and a clean-up step using dispersive SPE (d-SPE). specartridge.comnih.gov It is widely used for pesticide residue analysis and has been adapted for other analytes. oiv.int

Recovery rates for Mequindox and its metabolites using these methods are generally expected to be within the range of 70-120%. nih.govoiv.int For example, a UPLC-MS/MS method for Mequindox in animal tissues reported mean recoveries ranging from 64.3% to 114.4%. nih.gov

Table 4: Comparison of Extraction Techniques for Mequindox Analysis

| Technique | Principle | Typical Recovery | Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Chromatographic separation to isolate analyte from matrix. | 75.3% - 107.2% | High selectivity, effective cleanup. | nih.gov |

| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup. | 70% - 120% (general) | Fast, simple, low solvent use. | nih.govoiv.int |

Stability of Analyte and Internal Standard in Prepared Samples

Stability studies are essential to ensure that the concentration of the analyte (Mequindox) and the internal standard (this compound) does not change from the time of sample collection to the time of analysis. science.gov Stability should be evaluated under various conditions that reflect the actual handling and storage of the samples.

Key stability assessments include:

Freeze-thaw stability: Evaluates the stability after repeated freezing and thawing cycles.

Short-term stability: Assesses stability at room temperature or in the refrigerator for a period equivalent to the sample preparation time. science.gov

Long-term stability: Determines stability under frozen storage conditions for an extended period.

Post-preparative stability: Evaluates the stability of the analyte in the final, processed extract, often in the autosampler, for the expected duration of the analytical run. science.gov

For a method to be considered reliable, the analyte and internal standard should show minimal degradation, typically with results remaining within ±15% of the initial concentration. Some studies have found that processed samples can be stable for extended periods when stored under appropriate conditions, such as in a refrigerator at 2-8 °C. science.govscience.gov The use of a stable isotope-labeled internal standard like this compound is advantageous as it is expected to exhibit similar stability behavior to the native analyte, thus correcting for any degradation that might occur during sample storage or processing. chiron.no

Metabolic and Biotransformation Pathways of Mequindox in Non Human Biological Systems

In Vitro Metabolism Studies Employing Mequindox-13C6 as a Tracer

In vitro methodologies, particularly those using subcellular fractions and isolated cells, are powerful tools for elucidating metabolic pathways. The application of stable isotope-labeled compounds, such as this compound, is instrumental in these studies. It allows for unambiguous differentiation of drug-related material from endogenous matrix components and provides an internal standard for accurate quantification, which is crucial for comparative metabolite profiling. frontiersin.org

Liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) systems, are frequently used to study initial metabolic transformations. nih.gov Comparative studies on liver microsomes from rats, chickens, and pigs have identified significant interspecies differences in Mequindox (B78584) metabolism. nih.gov

In a comprehensive study, a total of 14 metabolites were characterized across these three species using high-performance liquid chromatography combined with mass spectrometry. nih.gov The primary metabolic reactions observed in liver microsomes included N-oxide reduction, carbonyl reduction, and sequential reactions such as N-oxide reduction followed by carbonyl reduction or methyl mono-hydroxylation. nih.govcapes.gov.br A distinctive pathway involving N-oxide reduction followed by acetyl group mono-hydroxylation was identified specifically in chicken liver microsomes. nih.gov Across all three species, 1-Desoxymequindox was found to be the principal metabolite in microsomal incubations. nih.gov

Further research focusing on chicken liver microsomes identified 12 distinct metabolites, with bideoxymequindox and 2-isoethanol-N1-deoxymequindox being the most abundant. tandfonline.com

Table 1: Major Metabolites of Mequindox Identified in Liver Microsome Incubations

This interactive table summarizes key metabolites found in in vitro studies with liver microsomes from different species.

| Species | Major Metabolites Identified | Primary Metabolic Pathways Observed | Reference |

| Rat | 1-Desoxymequindox, other minor metabolites | N-oxide Reduction, Carbonyl Reduction | nih.gov |

| Chicken | 1-Desoxymequindox, Bideoxymequindox, 2-isoethanol-N1-deoxymequindox | N-oxide Reduction, Carbonyl Reduction, Acetyl-hydroxylation | nih.govtandfonline.com |

| Pig | 1-Desoxymequindox, other minor metabolites | N-oxide Reduction, Carbonyl Reduction | nih.gov |

Identifying the specific enzymes and isoforms responsible for Mequindox metabolism is key to predicting drug-drug interactions and understanding species-specific metabolic profiles. Research has successfully pinpointed several key enzymes.

The carbonyl reduction of Mequindox to its less toxic metabolite, 2-isoethanol Mequindox, is catalyzed by Carbonyl Reductase 1 (CBR1) in the liver cytosol of chickens and pigs. nih.gov This reaction is dependent on NADPH. nih.gov Kinetic studies revealed that chicken CBR1 (cCBR1) has a higher catalytic activity towards Mequindox than porcine CBR1 (pCBR1). nih.gov Interestingly, both enzymes demonstrated greater activity in reducing the N-oxide metabolite, 1-deoxymequindox, compared to the parent Mequindox compound. nih.gov

In pigs, the cytochrome P450 isoform CYP3A22 has been identified as an important enzyme in Mequindox catalysis, specifically mediating the 2'-acetyl-hydroxylation of the compound. researchgate.net For the broader class of quinoxaline-di-N-oxides, other enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase in the cytosol, and cytochrome b5 reductase in microsomes, have been implicated in the crucial N-oxide reduction pathway. tandfonline.com

Hepatocytes, or intact liver cells, represent a more comprehensive in vitro model than microsomes because they contain the full spectrum of both Phase I and Phase II metabolic enzymes and their necessary cofactors. bdj.co.jpevotec.com Studies using isolated rat hepatocytes have confirmed the major metabolic pathways seen in microsomal experiments, including N-oxide reduction, carbonyl reduction, and methyl monohydroxylation. researchgate.net Furthermore, these studies highlighted acetyl hydroxylation as another significant metabolic route in rats. researchgate.net A total of eleven Mequindox metabolites were detected in these isolated rat liver cell incubations. researchgate.net

In comparative studies with chicken models, incubations with hepatocytes yielded six metabolites, with 2-isoethanol mequindox and 2-isoethanol-N1-deoxymequindox identified as the major products. tandfonline.com This differs from the microsomal findings where bideoxymequindox was a major metabolite, underscoring the value of using intact hepatocytes to gain a more complete picture of metabolic events that better simulates in vivo conditions. tandfonline.comresearchgate.net

Table 2: Comparison of Major Mequindox Metabolites in Chicken In Vitro Systems

This interactive table compares the primary metabolites identified in different in vitro systems for the chicken model.

| In Vitro System | Major Metabolites | Reference |

| Liver Microsomes | Bideoxymequindox, 2-isoethanol-N1-deoxymequindox | tandfonline.com |

| Hepatocytes | 2-isoethanol mequindox, 2-isoethanol-N1-deoxymequindox | tandfonline.com |

| Intestinal Microflora | N1-deoxymequindox, Bideoxymequindox | tandfonline.com |

Identification of Biotransformation Enzymes and Isoforms

In Vivo Biotransformation Investigations of Mequindox in Animal Models

In vivo studies are essential to confirm and expand upon in vitro findings, providing a complete overview of the absorption, distribution, metabolism, and excretion of a compound within a whole organism.

Following administration to animals, Mequindox undergoes extensive metabolism, with a large number of metabolites being identified in various tissues and biofluids. acs.org Across different species, a total of 33 Mequindox metabolites have been characterized. acs.org

Rat: In rats, 15 distinct metabolites have been detected. acs.org The most prevalent metabolite is 1-desoxymequindox (1-DMEQ). nih.gov Chronic exposure studies led to the detection of 2-isoethanol 1-desoxymequindox (M4) and 2-isoethanol 4-desoxymequindox (M8) in serum, while only M4 was found in the testis. oncotarget.com

Chicken: The most extensive metabolism has been observed in chickens, with 31 metabolites identified. acs.org Similar to the rat, 1-DMEQ is the predominant metabolite, followed by bisdesoxymequindox (BDMEQ), 2-isoethanol-1-DMEQ, and 2'-hydroxyacetyl-1-DMEQ. nih.govmdpi.com One study successfully detected 24 different metabolites in chicken plasma, bile, feces, and various tissues. researchgate.net

Swine: In pigs, 12 metabolites have been identified. acs.org The main metabolite is 2-isoethanol-1-DMEQ, with 1-DMEQ, 2-isoethanol-MEQ, and BDMEQ also being present as major metabolites. nih.govmdpi.com

Some metabolites appear to be unique to certain species, such as 2′-hydroxyacetyl 1-desoxymequindox (M5) in chickens, 2′-hydroxyacetyl bisdesoxymequindox (M8) in rats, and 3-hydroxymethyl-2-ethanol quinoxaline-1,4-bisoxide (M16) in pigs. acs.org

Table 3: Predominant Mequindox Metabolites in Various Animal Models

This interactive table displays the major metabolites of Mequindox identified in the biofluids and tissues of different animal species.

| Animal Model | Predominant Metabolite(s) | Other Major Metabolites | Total Metabolites Identified | Reference |

| Rat | 1-desoxymequindox (1-DMEQ) | 3-hydroxymethyl-1-DMEQ | 15 | acs.orgnih.gov |

| Chicken | 1-desoxymequindox (1-DMEQ) | Bisdesoxymequindox (BDMEQ), 2-isoethanol-1-DMEQ | 31 | acs.orgnih.govmdpi.com |

| Swine | 2-isoethanol-1-DMEQ | 1-DMEQ, 2-isoethanol-MEQ, BDMEQ | 12 | acs.orgnih.govmdpi.com |

The diverse array of metabolites identified in animal models arises from several key biotransformation pathways. The major metabolic routes for Mequindox are N-oxide reduction and carbonyl reduction, with methyl monohydroxylation and acetyl hydroxylation also playing significant roles. acs.org

N-oxide Reduction: This is a primary and critical metabolic pathway for Mequindox and other quinoxaline-di-N-oxides in all species studied. researchgate.netacs.orgmedchemexpress.com This reductive pathway involves the removal of one or both oxygen atoms from the N-oxide groups on the quinoxaline (B1680401) ring. This leads to the formation of N1- or N4-monodesoxy metabolites, such as 1-desoxymequindox (M2), and the fully reduced 1,4-bisdesoxymequindox (M6). acs.org

Carbonyl Reduction: The reduction of the acetyl group on the side chain is another major pathway. acs.org This biotransformation produces alcohol metabolites, such as 2-isoethanol mequindox (M10) and its subsequent N-reduced forms like 2-isoethanol 1-desoxymequindox (M12). nih.govacs.org

Other Pathways: Additional minor, yet important, pathways have been confirmed in vivo. These include the hydroxylation of the methyl group and the acetyl side chain. acs.org In chickens, deacetylation has also been identified as a relevant metabolic transformation. researchgate.net These initial transformations can be followed by further reduction or conjugation reactions, leading to the wide variety of metabolites observed.

Role of this compound in Tracking Metabolite Formation and Flux

The use of stable isotope-labeled compounds is a powerful technique in metabolomics for tracing the fate of a molecule within a biological system. mdpi.comwikipedia.org this compound, a labeled version of Mequindox where six carbon atoms in the quinoxaline ring are replaced with the heavy isotope ¹³C, serves as an invaluable tracer for elucidating its metabolic pathways. While specific published studies detailing the use of this compound are not prevalent, its application can be inferred from established methodologies in metabolic research. medchemexpress.comnih.govnih.gov

When this compound is introduced into a non-human biological system, its journey and transformation can be monitored using mass spectrometry (MS). The six-unit mass shift imparted by the ¹³C atoms allows for the unambiguous identification of Mequindox-derived metabolites from the complex background of endogenous molecules. dovepress.com As this compound undergoes biotransformation, the ¹³C label is retained in the core structure of its metabolites. This enables researchers to track the formation of various metabolic products over time and across different tissues.

The primary advantage of using this compound is in quantifying the metabolic flux, which is the rate of turnover of metabolites in a metabolic pathway. By measuring the rate of appearance of ¹³C-labeled metabolites and the disappearance of the parent this compound, researchers can construct a dynamic map of its biotransformation. nih.gov This approach, known as metabolic flux analysis (MFA), provides quantitative insights into which pathways are most active in the metabolism of Mequindox under different physiological conditions or in different species. nih.gov

For instance, by administering this compound to animal models such as chickens or pigs, scientists can analyze tissue and excreta samples to identify and quantify the full spectrum of its metabolites. This would involve comparing the mass spectra of samples from treated animals with control samples to pinpoint the ¹³C-labeled peaks. The relative intensities of these peaks would correspond to the abundance of each metabolite, providing a clear picture of the metabolic profile. This technique is crucial for understanding the persistence of residues and the nature of the compounds that remain in edible tissues.

Table 1: Theoretical Application of this compound in Metabolite Tracking

| Analytical Step | Role of this compound | Information Gained |

|---|---|---|

| Administration | Introduction of a labeled tracer into the biological system. | Establishes a starting point for tracking metabolic fate. |

| Sample Collection | Collection of tissues, plasma, urine, and feces at various time points. | Allows for the study of time-dependent distribution and excretion. |

| Mass Spectrometry | Detection of mass peaks with a +6 Da shift compared to unlabeled standards. | Unambiguous identification of Mequindox-derived metabolites. |

| Metabolite Profiling | Identification of all labeled species based on their mass-to-charge ratio and fragmentation patterns. | Elucidation of the complete metabolic pathway. |

| Flux Analysis | Quantification of the rate of formation and clearance of labeled metabolites. | Determination of the activity of different metabolic routes. |

Mechanistic Insights into Mequindox Biotransformation at a Molecular Level

The biotransformation of Mequindox in non-human biological systems involves a series of enzymatic reactions that modify its structure, primarily aimed at detoxification and facilitating excretion. These transformations predominantly occur in the liver and involve Phase I and Phase II metabolic pathways. The key molecular mechanisms include N→O group reduction, carbonyl reduction, and hydroxylation.

The reduction of the N-oxide groups is a critical step in Mequindox metabolism and is linked to both its antibacterial activity and toxicity. plos.org This reaction is catalyzed by various oxidoreductases. mdpi.com The single-electron reduction of the N-oxide groups can lead to the formation of reactive oxygen species (ROS), which contributes to the compound's biological effects. tandfonline.com

A significant pathway in the biotransformation of Mequindox is the reduction of its carbonyl group. Research has identified that Carbonyl Reductase 1 (CBR1) plays a crucial role in this process in both chickens and pigs. nih.govresearchgate.netresearchgate.net This reaction is dependent on the cofactor NADPH. nih.govresearchgate.net Studies have shown that both chicken CBR1 (cCBR1) and porcine CBR1 (pCBR1) can catalyze the reduction of the carbonyl group in Mequindox to form 2-isoethanol Mequindox. nih.govresearchgate.net Interestingly, these enzymes exhibit higher activity towards 1-deoxymequindox, a metabolite formed from the initial N-oxide reduction, suggesting a sequential metabolic process. nih.gov Kinetic studies have revealed that cCBR1 has a higher catalytic activity for Mequindox compared to pCBR1. nih.govresearchgate.net

Hydroxylation of the Mequindox molecule is another important metabolic route, primarily mediated by Cytochrome P450 (CYP) enzymes. tandfonline.comnih.gov These monooxygenases introduce a hydroxyl group onto the molecule, increasing its water solubility and preparing it for subsequent conjugation reactions (Phase II metabolism). While the specific CYP isozymes involved in Mequindox hydroxylation are not fully elucidated, the CYP450 superfamily is known to be responsible for the metabolism of a wide array of xenobiotics. wikipedia.org The hydroxylation can occur at different positions on the molecule, leading to a variety of hydroxylated metabolites.

The interplay of these enzymatic reactions results in a diverse array of metabolites. The initial N→O reduction yields compounds like 1-desoxymequindox (1-DMEQ) and 1,4-bisdesoxymequindox (BDMEQ). Subsequent or parallel carbonyl reduction leads to metabolites such as 2-isoethanol Mequindox. Carboxylation has also been identified as a major metabolic pathway, particularly in aquatic species like sea cucumbers, leading to the formation of 3-methyl-2-quinoxalinecarboxylic acid (MQCA). nih.govresearchgate.net

Table 2: Key Enzymes and Reactions in Mequindox Biotransformation

| Metabolic Reaction | Enzyme Family/Specific Enzyme | Cofactor/Dependency | Resulting Metabolite Type | Species |

|---|---|---|---|---|

| N→O Group Reduction | Oxidoreductases | - | Deoxygenated metabolites (e.g., 1-DMEQ, BDMEQ) | Chicken, Pig, Rat, Sea Cucumber |

| Carbonyl Reduction | Carbonyl Reductase 1 (CBR1) | NADPH | Alcohol metabolites (e.g., 2-isoethanol Mequindox) | Chicken, Pig |

| Hydroxylation | Cytochrome P450 (CYP) | NADPH | Hydroxylated metabolites | Chicken, Rat |

| Carboxylation | Not fully specified | - | Carboxylic acid metabolites (e.g., MQCA) | Sea Cucumber |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Mequindox | MEQ |

| This compound | |

| 1-desoxymequindox | 1-DMEQ |

| 1,4-bisdesoxymequindox | BDMEQ |

| 2-isoethanol Mequindox | |

| 3-methyl-2-quinoxalinecarboxylic acid | MQCA |

| Carbonyl Reductase 1 | CBR1 |

| Cytochrome P450 | CYP |

| Nicotinamide adenine (B156593) dinucleotide phosphate | NADPH |

Pharmacokinetic and Disposition Studies of Mequindox in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Veterinary Species

The pharmacokinetic profile of Mequindox (B78584), including its absorption, distribution, metabolism, and excretion (ADME), has been investigated in several veterinary species, revealing significant species-specific differences.

In rats , after oral administration, Mequindox is rapidly absorbed and extensively metabolized. nih.gov The oral bioavailability has been reported to be approximately 37.16%. nih.gov Following both intravenous and oral administration, Mequindox and several of its metabolites are quantifiable in plasma, with 1,4-bisdesoxymequindox (M1) and another key metabolite (M2) being predominant. nih.gov

Chickens also exhibit rapid absorption of Mequindox following intramuscular or oral administration. nih.gov However, the oral bioavailability is lower than in rats, at approximately 16.6%, while intramuscular bioavailability is high at 89.4%. nih.gov A notable finding in chickens is that Mequindox is largely transformed into its metabolites, with plasma concentrations of the parent drug being significantly lower than those of its major metabolite (M). nih.gov Studies have identified up to 24 metabolites in chicken plasma, bile, feces, and tissues, indicating complex metabolic pathways. nih.gov The primary metabolic routes include N→O group reduction, carbonyl reduction, and methyl mono-hydroxylation, as well as deacetylation and acetyl-hydroxylation. nih.gov

In swine , Mequindox is also rapidly absorbed after oral or intramuscular administration, with an oral bioavailability of about 25.4% and an intramuscular bioavailability of 98.1%. researchgate.net The liver is a major site of metabolism, with 1,4-bisdesoxymequindox being a significant metabolite. researchgate.net The parent drug is widely distributed throughout most tissues and is primarily excreted in the urine. researchgate.net

Studies in goats have also been conducted, showing rapid absorption after intramuscular administration with a very high bioavailability of 99.8%. researchgate.net The drug is eliminated relatively quickly, with a half-life of approximately 1.5 to 1.8 hours. researchgate.net

The extensive metabolism of Mequindox across species underscores the importance of analyzing its metabolites to fully understand its disposition and potential effects.

Quantitative Tissue Distribution Analysis Using Mequindox-13C6

While traditional tissue distribution studies of Mequindox have been performed, the use of a stable isotope-labeled compound like this compound offers a more precise method for quantitative analysis, particularly when coupled with highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

This compound is a form of Mequindox where six of the carbon atoms have been replaced with the heavier, non-radioactive isotope, carbon-13. This labeling does not alter the chemical properties of the molecule, meaning it behaves identically to the unlabeled drug within a biological system. Its primary application in pharmacokinetic research is as an internal standard. criver.comchiron.no

In a typical quantitative tissue distribution study using this approach, tissue samples (e.g., liver, kidney, muscle, fat) are collected from animals at various time points after administration of the unlabeled Mequindox. During sample preparation for analysis, a known amount of this compound is added to each tissue homogenate. The samples are then analyzed by LC-MS. The mass spectrometer can differentiate between the unlabeled Mequindox and the heavier this compound based on their mass-to-charge ratio.

By comparing the instrument's response for the unlabeled Mequindox to that of the known quantity of the this compound internal standard, a precise and accurate quantification of the drug concentration in the tissue can be achieved. scispace.comnih.gov This method corrects for potential variations in sample extraction efficiency and instrument response, leading to highly reliable data on the amount of Mequindox present in different tissues over time. This accurate quantification is essential for understanding the drug's distribution to target organs and potential sites of residue accumulation.

Excretion Kinetics and Metabolite Elimination Profiles in Animal Systems

The excretion of Mequindox and its metabolites occurs through various routes and at different rates depending on the animal species. The parent compound is often rapidly metabolized, and the resulting metabolites are then eliminated from the body.

In rats , after intravenous administration, the elimination half-life of Mequindox is approximately 3.48 hours. nih.gov Its metabolites, such as M1, M2, M3, M5, and M10, have elimination half-lives ranging from about 4.20 to 16.89 hours. nih.gov After oral administration, the elimination half-lives are comparable for most compounds. nih.gov This indicates that while the parent drug is cleared relatively quickly, some metabolites persist in the system for a longer duration.

In chickens , the elimination half-life of Mequindox is very short, ranging from 0.15 to 0.49 hours depending on the route of administration. nih.gov In contrast, its major metabolite (M) has a significantly longer elimination half-life of approximately 5.22 to 5.39 hours. nih.gov This highlights the rapid conversion of Mequindox to its metabolites and the slower clearance of these metabolic products. The primary routes of excretion in chickens are through bile and feces, where numerous metabolites have been identified. nih.gov

In swine , Mequindox is primarily excreted via urine. researchgate.net The marker residue, 1,4-bisdesoxymequindox (M1), has been shown to have a prolonged depletion time in edible tissues, particularly the liver. nih.govacs.org

The diverse range of metabolites and their varying elimination rates across species are critical considerations for determining appropriate withdrawal periods for Mequindox in food-producing animals.

Compartmental and Non-Compartmental Pharmacokinetic Modeling in Animal Populations

To mathematically describe the pharmacokinetic behavior of Mequindox and its metabolites, researchers have employed both compartmental and non-compartmental models.

Non-compartmental analysis (NCA) has been frequently used to determine key pharmacokinetic parameters from plasma concentration-time data without assuming a specific compartmental model. nih.govfrontiersin.org This approach has been applied in studies on chickens to calculate parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) for both Mequindox and its major metabolite. nih.govscience.gov

Compartmental models have also been utilized to provide a more detailed description of the drug's disposition. For instance, in goats, a two-compartment open model was found to best describe the plasma concentration of Mequindox after intravenous administration, while a one-compartment open model was suitable for intramuscular administration. researchgate.net These models allow for the estimation of rate constants for drug transfer between different theoretical compartments in the body.

More recently, physiologically based pharmacokinetic (PBPK) models have been developed for Mequindox and its marker residue in swine. researchgate.netnih.govtandfonline.comacs.org PBPK models are more complex, incorporating physiological and anatomical data of the animal species to simulate the ADME processes in different organs and tissues. acs.org A flow-limited PBPK model for swine was constructed to describe the distribution of Mequindox and its marker residue, 1,4-bisdesoxymequindox (M1), in compartments including blood, liver, kidney, muscle, and fat. researchgate.nettandfonline.com This type of model is particularly valuable for predicting drug residue depletion in edible tissues and can be used to estimate withdrawal times. nih.govacs.org Monte Carlo simulations integrated with PBPK models can also account for the variability within an animal population. nih.govacs.org

These modeling approaches are essential tools for understanding and predicting the pharmacokinetic profile of Mequindox in different animal populations, contributing to its safe and effective use in veterinary medicine.

Data Tables

Pharmacokinetic Parameters of Mequindox in Different Animal Species

| Species | Route | Parameter | Value | Unit | Citation |

|---|---|---|---|---|---|

| Rat | Oral | Bioavailability (F) | 37.16 | % | nih.gov |

| Rat | Intravenous | t1/2 | 3.48 ± 0.80 | hours | nih.gov |

| Rat | Oral | t1/2 | 3.21 ± 0.40 | hours | nih.gov |

| Chicken | Oral | Bioavailability (F) | 16.6 | % | nih.gov |

| Chicken | Intramuscular | Bioavailability (F) | 89.4 | % | nih.gov |

| Chicken | Intravenous | t1/2λz | 0.15 ± 0.06 | hours | nih.gov |

| Chicken | Intramuscular | t1/2λz | 0.21 ± 0.09 | hours | nih.gov |

| Chicken | Oral | t1/2λz | 0.49 ± 0.23 | hours | nih.gov |

| Swine | Oral | Bioavailability (F) | 25.4 | % | researchgate.net |

| Swine | Intramuscular | Bioavailability (F) | 98.1 | % | researchgate.net |

| Goat | Intramuscular | Bioavailability (F) | 99.8 | % | researchgate.net |

| Goat | Intravenous | t1/2β | 1.8 | hours | researchgate.net |

| Goat | Intramuscular | t1/2β | 1.5 | hours | researchgate.net |

Pharmacokinetic Parameters of Mequindox and its Metabolites in Rats (10 mg/kg dose)

| Compound | Route | Parameter | Value | Unit |

|---|---|---|---|---|

| Mequindox (MEQ) | Intravenous | AUC | 7559 ± 495 | hng/mL |

| t1/2 | 3.48 ± 0.80 | hours | ||

| Oral | AUC | 2809 ± 40 | hng/mL | |

| t1/2 | 3.21 ± 0.40 | hours | ||

| Metabolite M1 | Intravenous | t1/2 | 4.20 ± 0.76 | hours |

| Oral | t1/2 | 3.66 ± 1.06 | hours | |

| Metabolite M2 | Intravenous | t1/2 | 6.25 ± 2.41 | hours |

| Oral | t1/2 | 4.20 ± 1.03 | hours |

Source: nih.gov

Pharmacokinetic Parameters of Mequindox and its Major Metabolite (M) in Chickens

| Compound | Route | Parameter | Value | Unit |

|---|---|---|---|---|

| Mequindox | Intravenous | AUC(0-∞) | 0.71 ± 0.15 | μgh/mL |

| t1/2λz | 0.15 ± 0.06 | hours | ||

| Intramuscular | Cmax | 3.04 ± 1.32 | μg/mL | |

| Tmax | 0.08 ± 0.02 | hours | ||

| Oral | Cmax | 0.36 ± 0.13 | μg/mL | |

| Tmax | 0.32 ± 0.12 | hours | ||

| Metabolite (M) | Intravenous | AUC(0-∞) | 37.24 ± 7.98 | μgh/mL |

| t1/2λz | 5.36 ± 0.86 | hours | ||

| Intramuscular | Cmax | 3.81 ± 0.92 | μg/mL | |

| Tmax | 0.66 ± 0.19 | hours | ||

| Oral | Cmax | 5.99 ± 1.16 | μg/mL | |

| Tmax | 6.67 ± 1.03 | hours |

Source: nih.gov

Environmental Fate and Persistence of Mequindox and Its Degradation Products

Environmental Monitoring and Residue Analysis in Non-Biological Matrices

Accurate and sensitive analytical methods are fundamental for monitoring the presence and concentration of Mequindox (B78584) in the environment. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for its determination in complex matrices due to its high selectivity and sensitivity. nih.govresearchgate.netnih.gov The isotopically labeled compound, Mequindox-13C6, often serves as an internal standard in these analytical methods to ensure quantification accuracy. mdpi.com

Detection and Quantification in Soil Samples

Soil acts as a primary reservoir for veterinary antibiotics following the application of contaminated manure. nih.gov The analysis of Mequindox in soil involves sophisticated extraction and clean-up procedures to isolate the target analyte from the complex soil matrix before instrumental analysis.

A common extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for pesticide and veterinary drug residue analysis in soils. researchgate.netepa.gov This typically involves an extraction step with a buffered solvent like acetonitrile, followed by a clean-up step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. researchgate.net Other methods involve solid-liquid extraction (SLE) using solvents such as a citrate (B86180) buffer-methanol mixture, followed by solid-phase extraction (SPE) for purification. mdpi.com

Quantitative determination is predominantly achieved using LC-MS/MS. researchgate.net Validation of these methods is crucial, with parameters like the limit of detection (LOD) and limit of quantification (LOQ) being key indicators of method sensitivity. For related compounds analyzed with similar methods, LODs in soil can be as low as 0.002 to 0.01 µg/kg, with LOQs around 0.01 to 0.06 µg/kg. usda.gov Recovery rates, which indicate the efficiency of the extraction process, are typically aimed to be within the 70-120% range. epa.gov

Table 1: Example Performance of Analytical Methods for Veterinary Residues in Soil This table presents typical performance data for methods used to analyze veterinary drug residues in soil, based on similar compounds and techniques.

| Parameter | Value Range | Reference |

|---|---|---|

| Extraction Method | QuEChERS, SLE-SPE | researchgate.netmdpi.com |

| Analytical Technique | LC-MS/MS | researchgate.netusda.gov |

| Limit of Detection (LOD) | 0.002 - 0.01 µg/kg | usda.gov |

| Limit of Quantification (LOQ) | 0.01 - 0.06 µg/kg | usda.gov |

| Recovery | 84% - 110% | usda.gov |

Analysis in Water Systems (Surface Water, Groundwater)

The potential for Mequindox to leach from soil into groundwater or enter surface water via runoff necessitates reliable monitoring methods for aqueous samples. nih.gov Due to the typically low concentrations of pharmaceuticals in water, sample preparation involves a pre-concentration step, most commonly solid-phase extraction (SPE). epa.gov

For the analysis of quinoxaline (B1680401) compounds like Mequindox in environmental water, samples are often passed through SPE cartridges, such as Oasis HLB, which retain the analytes. epa.gov The retained compounds are then eluted with a small volume of an organic solvent like methanol. scirp.org In some cases, samples are first freeze-dried before being redissolved and purified.

The purified extracts are then analyzed by LC-MS/MS. Method validation for water analysis demonstrates high sensitivity, with LODs and LOQs often in the nanogram per liter (ng/L) range. scirp.orgxml-journal.net

Table 2: Performance of an LC-MS/MS Method for Anthelmintic Residues in Water This table shows validated data for a multi-residue method in surface and groundwater, indicative of the performance expected for Mequindox analysis.

| Parameter | Value | Reference |

|---|---|---|

| Extraction Method | Solid Phase Extraction (SPE) | scirp.org |

| Analytical Technique | UHPLC-MS/MS | scirp.org |

| Trueness | 88% - 114% | scirp.org |

| Precision (RSD) | 1.1% - 19.4% | scirp.org |

| Limit of Quantification (LOQ) | 0.2 - 2.0 ng/L | scirp.org |

Characterization in Sediment and Manure

Sediments can act as a long-term sink for persistent organic pollutants, accumulating them over time. mdpi.com The analysis of Mequindox in sediments follows similar principles to soil analysis, involving robust extraction with organic solvents and clean-up, followed by LC-MS/MS determination. researchgate.net

Manure is the primary source of Mequindox's introduction into the agricultural environment. nih.govresearchgate.net Analyzing manure is essential for understanding the initial load of the contaminant. Extraction from manure, a highly complex matrix, is challenging. Methods often involve an initial extraction with a buffer and organic solvent mixture, such as an EDTA-McIlvaine buffer, followed by sonication and SPE clean-up. mdpi.com The nutrient and drug content in manure can vary significantly depending on factors like animal diet and manure storage conditions. researchgate.net For related antibiotics in manure, extraction methods have yielded recoveries greater than 50% with LOQs in the range of 0.694–24.4 µg/kg (wet weight). mdpi.com

Abiotic Degradation Pathways of Mequindox in the Environment

Abiotic degradation processes, which are non-biological, play a significant role in the environmental transformation of chemical compounds. For Mequindox, the key abiotic pathways are photolysis (degradation by light) and hydrolysis (reaction with water). ijcrt.org

Photolytic Degradation Studies

Quinoxaline 1,4-dioxides, the chemical class to which Mequindox belongs, are known to be sensitive to ultraviolet (UV) irradiation. mdpi.com Photodegradation, or photolysis, is a major transformation process for many chemical compounds on soil surfaces and in the upper layers of water bodies where sunlight can penetrate. nih.govpharmtech.com

Hydrolytic Stability and Transformation

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a substance to hydrolysis is highly dependent on the pH of the surrounding medium. ijcrt.org Forced degradation studies, which are used to determine a drug's intrinsic stability, typically evaluate hydrolysis under acidic, neutral, and basic conditions. pharmtech.comajpaonline.com

For many pharmaceutical compounds, stability is greatest in the neutral pH range (around pH 6-7) and decreases significantly in strongly acidic (pH < 3) or alkaline (pH > 8) conditions. nih.govjddtonline.info The rate of hydrolysis often increases with temperature. ijcrt.org While Mequindox is stable enough to be formulated in feed, its long-term stability in aqueous environmental matrices is dictated by pH. The use of acidic or alkaline solutions in some analytical extraction procedures to break down the sample matrix and release bound residues suggests that Mequindox is susceptible to hydrolysis under these more extreme pH conditions. nih.govijcrt.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Mequindox |

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| 1-desoxymequindox |

| 1,4-bisdesoxymequindox |

| Carbonyl reduction-1,4-bisdesoxy-mequindox |

| Quinoxaline-2-carboxylic acid (QCA) |

| 3-methyl-QCA (MQCA) |

| Carbadox |

| Olaquindox |

| Quinocetone |

Biotic Transformation and Biodegradation in Environmental Compartments

The environmental persistence and transformation of Mequindox (MEQ), a quinoxaline-1,4-dioxide antibiotic, are significantly influenced by biotic processes. oup.com Microbial activity in different environmental compartments, such as soil and water, plays a crucial role in its degradation. academicjournals.orgfrontiersin.orgeuropa.eu The transformation of MEQ is primarily mediated by microorganisms that utilize the compound as a source of energy and building blocks for new biomass. miljodirektoratet.no

In soil and aquatic environments, the biodegradation of Mequindox is a key process influencing its environmental concentration and potential impact. europa.euresearchgate.net Microbial degradation involves the enzymatic transformation of the parent compound into various metabolites. academicjournals.org The rate and extent of this degradation can be influenced by several environmental factors, including oxygen availability, temperature, pH, and the composition of the microbial community. miljodirektoratet.noresearchgate.net

The microbial transformation of Mequindox results in the formation of several metabolites. The primary metabolic pathways include N→O group reduction, carbonyl reduction, methyl monohydroxylation, and acetyl hydroxylation. acs.org Investigations have identified a number of key metabolites in various environmental and biological systems.

Major metabolites identified include 1-desoxymequindox (1-DMEQ) and 1,4-bisdesoxymequindox (BDMEQ), which are formed through the reduction of the N-oxide groups. Other significant metabolites arise from hydroxylation and carboxylation reactions. acs.orgnih.gov For instance, in aquatic organisms like sea cucumbers, deoxidation and carbonyl reduction are major metabolic pathways, leading to metabolites such as 2-isoethanol-1-desoxymequindox and 2-isoethanol-bisdesoxymequindox. nih.gov Carboxylation has also been identified as a major metabolic pathway in marine animals, producing metabolites like 3-methyl-2-quinoxalinecarboxylic acid (MQCA). nih.govmdpi.commdpi.com

The following table summarizes some of the key metabolites of Mequindox and the primary transformation reactions involved.

| Metabolite Name | Precursor | Major Transformation Pathway(s) |

| 1-desoxymequindox (1-DMEQ) | Mequindox | N→O group reduction |

| 1,4-bisdesoxymequindox (BDMEQ) | Mequindox, 1-DMEQ | N→O group reduction |

| 2-isoethanol mequindox | Mequindox | Carbonyl reduction, hydroxylation |

| 2-isoethanol 1-desoxymequindox | Mequindox, 1-DMEQ | N→O group reduction, carbonyl reduction, hydroxylation |

| 3-methyl-2-quinoxalinecarboxylic acid (MQCA) | Mequindox | Carboxylation |

| 2'-hydroxyacetyl 1-desoxymequindox | Mequindox, 1-DMEQ | Acetyl hydroxylation, N→O group reduction |

This table is based on data from multiple studies and represents a selection of identified metabolites. The presence and concentration of these metabolites can vary depending on the environmental conditions and the specific organisms involved in the degradation process. acs.orgnih.gov

Microbial Degradation in Soil and Water Ecosystems

Bioaccumulation and Transfer Potential in Environmental Organisms (e.g., Plants, Aquatic Life)

The potential for Mequindox and its metabolites to accumulate in living organisms is a critical aspect of its environmental risk assessment. lu.semdpi.com Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. lu.sesmujo.id

In aquatic ecosystems, Mequindox can be taken up by various organisms. nih.govnih.gov Studies on aquatic species like sea cucumbers have shown that Mequindox is metabolized, and both the parent compound and its metabolites can be present in tissues. nih.govmdpi.com The accumulation is influenced by factors such as the organism's metabolism, the physicochemical properties of the compound, and the environmental concentration. lu.se The transfer of these compounds through the food web can lead to biomagnification, where concentrations increase at higher trophic levels. lu.se

The uptake of pharmaceuticals by plants from soil is another important environmental pathway. nih.gov The transfer of compounds from soil to plants depends on factors like the chemical's properties (e.g., hydrophobicity, ionization) and soil characteristics. nih.gov360yieldcenter.com For ionizable compounds like Mequindox, soil pH can significantly influence its availability for plant uptake. nih.govfrontiersin.org Research on other pharmaceuticals has demonstrated that plants can accumulate these compounds from the soil, with the extent of uptake varying between different plant species and chemicals. nih.gov

This compound as a Tool for Tracing Environmental Dissipation and Transformation

To accurately study the environmental fate, transformation, and bioaccumulation of Mequindox, stable isotope-labeled internal standards are invaluable tools in analytical chemistry. This compound is a labeled form of Mequindox where six carbon-12 atoms are replaced with carbon-13 atoms. This isotopic labeling does not alter the chemical properties of the molecule but increases its mass.

In environmental studies, this compound is primarily used as an internal standard in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comtandfonline.com When analyzing environmental samples (e.g., water, soil, tissue), a known amount of this compound is added to the sample extract. researchgate.net Because this compound behaves almost identically to the unlabeled Mequindox during sample preparation and analysis, it can be used to correct for any loss of the target analyte during these steps.

By comparing the signal of the native Mequindox to the signal of the this compound internal standard, researchers can accurately quantify the concentration of Mequindox and its metabolites in complex environmental matrices. This approach enhances the reliability and precision of analytical methods, which is crucial for understanding the dissipation patterns, degradation kinetics, and bioaccumulation potential of Mequindox in the environment.

Emerging Research Frontiers and Methodological Advancements for Mequindox 13c6

Integration of Computational and In Silico Approaches in Mequindox (B78584) Research

The use of computational and in silico methods is revolutionizing pharmaceutical and chemical research by enabling the prediction of a compound's metabolic fate and potential biological activities before extensive laboratory testing. pensoft.netglobalresearchonline.netjapsonline.com These approaches are increasingly vital for studying veterinary drugs like Mequindox.

In silico tools can predict the metabolic transformations a drug candidate will undergo, helping to identify potential metabolites. nih.gov This is achieved through two primary strategies: knowledge-based systems and machine learning algorithms. Knowledge-based systems, such as Meteor Nexus, use a curated database of known biotransformations to predict metabolites by identifying structural patterns in the parent compound. pensoft.net Machine learning and deep language models, like MetaPredictor, represent a newer, rule-free approach that treats metabolite prediction as a sequence translation problem, offering the potential for greater generalization across different enzyme families. nih.gov

For Mequindox, these tools can predict Phase I and Phase II metabolites, guiding subsequent in vitro and in vivo experiments. pensoft.netresearchgate.net For instance, computational models can forecast hydroxylation, reduction of the N-oxide groups, and other reactions that are characteristic of quinoxaline-N-dioxide metabolism. researchgate.netfrontiersin.org This predictive capability streamlines the analytical workflow, allowing researchers to create suspect screening lists and develop targeted methods for known and predicted metabolites. nih.gov Furthermore, computational approaches like molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling can provide insights into the interactions of Mequindox and its metabolites with biological targets and help assess metabolic stability. japsonline.comresearchgate.net

| Tool Name | Methodology | Prediction Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Meteor Nexus | Knowledge-Based Expert System | Phase I & II Metabolites | Utilizes a comprehensive, curated database of biotransformations; supports early-stage metabolic "soft spot" identification. | pensoft.net |

| BioTransformer | Metabolism Prediction Tool | Phase I & II Metabolites | Predicts metabolism for various biological systems (e.g., human, gut microbiota). | nih.gov |

| MetaPredictor | Deep Language Model with Prompt Engineering | Human Metabolites | Rule-free approach; offers better generalization and can identify metabolites from less common enzymes. | nih.gov |

| QSAR Toolbox | Quantitative Structure-Activity Relationship (QSAR) | Metabolism and Toxicity Endpoints | Groups chemicals into categories to predict properties, aiding in risk assessment. | nih.gov |

High-Throughput Screening Methodologies for Mequindox-Related Analytes

High-throughput screening (HTS) allows for the rapid testing of millions of chemical, genetic, or pharmacological samples. wikipedia.org In the context of food safety and veterinary medicine, HTS methodologies are adapted for the efficient, large-scale screening of residues in various matrices. mdpi.com These methods are essential for monitoring compliance with regulations and ensuring the safety of animal-derived food products.

The primary approach for screening Mequindox and related analytes involves coupling liquid chromatography with mass spectrometry (LC-MS). nih.gov HTS methods are designed to be fast and comprehensive, often consolidating multiple single-class methods into a universal screening platform that can detect a diverse range of veterinary drugs simultaneously. thermofisher.com For example, a single analysis using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can screen for over 170 different veterinary drugs across 15 compound classes. thermofisher.com